4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUELLSJOIIXFPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407554 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188120-61-8 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188120-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] This document details the well-established Hantzsch thiazole synthesis as the primary synthetic route, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is elucidated to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is a cornerstone in the synthesis of a multitude of biologically active compounds.[2] Its structural versatility allows for extensive modification, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities.[3] These compounds have shown promise as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[3] The title compound, this compound, incorporates a dichlorophenyl group, a common substituent in pharmacologically active molecules, which can influence the compound's lipophilicity, metabolic stability, and target-binding affinity.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The most prevalent and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[6][8][9] For the synthesis of the title compound, this translates to the reaction between 2-bromo-1-(2,4-dichlorophenyl)propan-1-one and thiourea.

The reaction proceeds through a multi-step pathway:

-

Nucleophilic Attack: The sulfur atom of the thioamide (thiourea) acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone via an SN2 reaction, displacing the halide ion.[8][10][11]

-

Intramolecular Cyclization: Following the initial SN2 reaction, an intramolecular attack by the nitrogen atom of the thioamide onto the ketone carbonyl group forms a five-membered ring intermediate.[8]

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[10][11] The aromaticity of the final product is a significant driving force for this reaction.[11]

Synthetic Workflow and Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of the α-Haloketone Intermediate: 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

The synthesis of the target 2-aminothiazole begins with the preparation of the requisite α-haloketone. This is typically achieved through the bromination of the corresponding ketone, 1-(2,4-dichlorophenyl)propan-1-one.

Reaction Scheme:

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 1-(2,4-dichlorophenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethyl ether.[12][13]

-

Slowly add bromine (1 equivalent) dropwise to the solution while stirring. The reaction can be monitored by thin-layer chromatography (TLC).[13]

-

Upon completion of the reaction, wash the organic phase with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.[13][15] This intermediate can often be used in the next step without further purification.

Causality of Experimental Choices:

-

Solvent: Methanol or ethyl ether are chosen for their ability to dissolve the starting ketone and for their relative inertness under the reaction conditions.

-

Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts.

-

Aqueous Work-up: The washing steps are essential to remove inorganic byproducts and unreacted bromine, simplifying the purification process.

Cyclization to Form this compound

The final step is the Hantzsch cyclization of the α-haloketone with thiourea.

Reaction Scheme:

Experimental Protocol:

-

Combine 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (1 equivalent) and thiourea (1.5 equivalents) in a round-bottom flask.[8]

-

Add a suitable solvent, such as ethanol or methanol, and a stir bar.[8]

-

Heat the mixture to reflux with stirring for a specified period (typically 30 minutes to a few hours), monitoring the reaction progress by TLC.[8][14]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate, to neutralize the hydrobromic acid formed during the reaction and precipitate the product.[8]

-

Collect the solid product by vacuum filtration through a Buchner funnel, washing the filter cake with water.[8]

-

Air-dry the collected solid.[8]

Causality of Experimental Choices:

-

Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more valuable α-haloketone.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.[11]

-

Neutralization: The product is often formed as an HBr salt which is soluble in the reaction solvent.[11] Neutralization with a weak base deprotonates the thiazole nitrogen, leading to the precipitation of the free base, which is typically less soluble.[8][11]

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Value/Observation | Rationale |

| Starting Materials | 1-(2,4-dichlorophenyl)propan-1-one, Bromine, Thiourea | Readily available commercial reagents. |

| Key Intermediate | 2-bromo-1-(2,4-dichlorophenyl)propan-1-one | A reactive α-haloketone essential for the Hantzsch synthesis. |

| Reaction Type | Hantzsch Thiazole Synthesis | A reliable and high-yielding method for thiazole ring formation.[8] |

| Solvent | Ethanol or Methanol | Good solubility for reactants and facilitates reaction at reflux temperatures. |

| Reaction Temperature | Reflux | Provides sufficient energy for cyclization and dehydration. |

| Work-up | Neutralization with Na2CO3 | Precipitates the free base form of the product for easy isolation.[8] |

| Expected Yield | High | The Hantzsch synthesis is known for its efficiency.[8] |

| Purification Method | Recrystallization or Column Chromatography | Standard techniques to achieve high purity. |

Characterization Data:

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Determination: To assess the purity of the synthesized compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Overall workflow for the synthesis of the target compound.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

This technical guide has outlined a robust and well-validated synthetic route to this compound based on the Hantzsch thiazole synthesis. By providing a detailed experimental protocol, explaining the rationale behind key procedural steps, and offering guidance on purification and characterization, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of 2-aminothiazole derivatives.

References

- BenchChem. (n.d.). The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide.

- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- ChemBK. (2024, April 9). 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.

- BenchChem. (n.d.). Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- ChemicalBook. (2025, July 24). 2-Bromo-2',4'-dichloroacetophenone.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- YouTube. (2019, January 19). synthesis of thiazoles.

- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.

- ChemicalBook. (n.d.). 2-Bromo-2',4'-dichloroacetophenone.

- ResearchGate. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.

- BenchChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

- PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. 2-Bromo-2',4'-dichloroacetophenone | 2631-72-3 [amp.chemicalbook.com]

- 15. 2-Bromo-2',4'-dichloroacetophenone | 2631-72-3 [chemicalbook.com]

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Potential of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant agents. Its unique electronic and structural features allow for versatile interactions with a wide array of biological targets. This technical guide provides a comprehensive analysis of This compound , a specific derivative within this important class. While direct literature on this exact methylated analogue is sparse, this document synthesizes data from its parent compound, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, and the broader family of thiazole derivatives. We will explore its core chemical properties, propose a robust synthetic pathway, discuss its expected analytical characteristics, and evaluate its potential pharmacological applications based on established structure-activity relationships. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this compound.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen that has garnered immense interest in drug discovery. This scaffold is a key structural feature in drugs targeting a range of enzymes and receptors, including protein kinases, tubulin, and histone deacetylases, which are critical in oncology.[1] The amino group at the C2 position provides a versatile functional handle, enabling the creation of extensive compound libraries for screening.[1] The inherent ability of the thiazole functionality to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for enhancing the potency and selectivity of drug candidates.[1] Derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3]

This guide focuses on the specific derivative, This compound . The introduction of a 2,4-dichlorophenyl group at the 4-position and a methyl group at the 5-position is expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity.

Chemical Identity and Physicochemical Properties

Structural Information

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈Cl₂N₂S

-

Core Scaffold: 2-Aminothiazole

-

Key Substituents:

-

2,4-Dichlorophenyl group at C4

-

Methyl group at C5

-

Amino group at C2

-

Physicochemical Data Comparison

The following table summarizes the computed physicochemical properties of the parent compound, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, and the predicted properties for the target compound, this compound. The addition of a methyl group is anticipated to slightly increase the molecular weight and lipophilicity (XLogP3).

| Property | 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | This compound (Predicted) | Data Source |

| PubChem CID | 704237 | Not Available | [4] |

| CAS Number | 93209-97-3 | Not Available | [4] |

| Molecular Formula | C₉H₆Cl₂N₂S | C₁₀H₈Cl₂N₂S | [4] |

| Molecular Weight | 245.13 g/mol | 259.16 g/mol | [4] |

| XLogP3 | 3.5 | ~3.9 - 4.1 | [4] |

| Hydrogen Bond Donors | 1 (from NH₂) | 1 (from NH₂) | [4] |

| Hydrogen Bond Acceptors | 2 (from ring N, NH₂) | 2 (from ring N, NH₂) | [4] |

| Rotatable Bond Count | 1 | 1 | [4] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most direct and efficient method for constructing 4-substituted-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[1] This classic condensation reaction involves an α-haloketone and a thioamide. For the target compound, the synthesis would proceed by reacting 1-(2,4-dichlorophenyl)-1-oxopropan-2-ylium bromide (the α-haloketone) with thiourea .

Experimental Protocol:

-

Preparation of the α-Haloketone: 1-(2,4-Dichlorophenyl)propan-1-one is subjected to bromination using a suitable brominating agent (e.g., Br₂ in methanol or N-Bromosuccinimide) to yield 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.

-

Condensation: Equimolar amounts of 2-bromo-1-(2,4-dichlorophenyl)propan-1-one and thiourea are dissolved in a polar solvent such as ethanol.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon cooling, the resulting hydrobromide salt of the product often precipitates. The mixture is then neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia) to yield the free base.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide | 896339-51-8 [smolecule.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, the 2-aminothiazole core, is a privileged scaffold found in a variety of biologically active molecules. The substitution pattern, featuring a 2,4-dichlorophenyl group at the 4-position and a methyl group at the 5-position, imparts specific physicochemical properties that can influence its biological activity and pharmacokinetic profile.

A comprehensive understanding of the molecular structure and purity of this compound is paramount for its development as a potential therapeutic agent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of such novel chemical entities.

Molecular Structure and Key Features

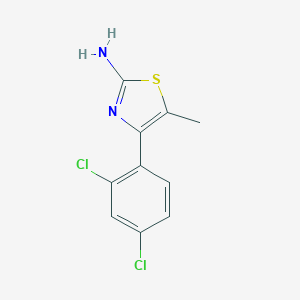

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of a synthesized compound like this compound follows a logical workflow.

An In-Depth Technical Guide to the Crystal Structure of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The incorporation of a dichlorophenyl moiety can significantly modulate a compound's physicochemical properties and target affinity. This guide provides a comprehensive, predictive, and methodological framework for determining and analyzing the crystal structure of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. While a published structure for this specific molecule is not available, we leverage data from close structural analogs to establish a robust workflow, from chemical synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) and detailed structural analysis. This document serves as a self-validating protocol for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecule therapeutics.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a versatile heterocyclic motif integral to numerous pharmaceutical agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in drug design. The 2-aminothiazole core is a key feature in drugs targeting a range of enzymes and proteins, contributing to anticancer, anti-inflammatory, and antimicrobial activities.

The addition of halogen atoms, such as chlorine, to the phenyl ring is a well-established strategy in drug discovery to enhance potency, modulate lipophilicity, and improve metabolic stability. The specific substitution pattern on the phenyl ring can drastically alter the molecule's conformation and its interactions with biological targets.

Therefore, a precise understanding of the three-dimensional atomic arrangement of molecules like this compound is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this information, providing unambiguous data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state packing.[1][2] This knowledge is critical for structure-based drug design, understanding structure-activity relationships (SAR), and addressing downstream challenges in drug development such as polymorphism and formulation.

This guide outlines the complete, validated workflow for the structural determination of the title compound.

Synthesis and Single-Crystal Growth

Rationale for Synthetic Strategy

The Hantzsch thiazole synthesis, first reported in 1887, remains the most efficient and widely adopted method for constructing the 2-aminothiazole ring system.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles). The causality behind this choice is its reliability, high yields, and the ready availability of starting materials.[3][5] For the title compound, the key precursors are 1-(2,4-dichlorophenyl)-1-chloropropan-2-one and thiourea.

Experimental Protocol: Synthesis

-

Preparation of α-haloketone: 1-(2,4-dichlorophenyl)propan-1-one is subjected to α-halogenation using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent (e.g., dichloromethane) to yield 1-(2,4-dichlorophenyl)-1-chloropropan-2-one. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Hantzsch Cyclization: In a round-bottom flask, combine 1-(2,4-dichlorophenyl)-1-chloropropan-2-one (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or methanol.[3]

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The rationale for heating is to provide the necessary activation energy for the initial Sₙ2 reaction and subsequent intramolecular cyclization and dehydration steps.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a beaker containing a dilute aqueous solution of a weak base (e.g., 5% Na₂CO₃) to neutralize the HBr byproduct and precipitate the product.[3] The resulting solid is collected by vacuum filtration, washed with water, and air-dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Rationale for Crystallization Strategy

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in SC-XRD.[6] The goal is to bring a saturated solution of the pure compound to a state of supersaturation very slowly, allowing molecules to self-assemble into a well-ordered lattice. The choice of solvent and technique is paramount. A good solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.[7]

Experimental Protocol: Single-Crystal Growth

High-quality crystals suitable for diffraction (typically >0.1 mm in all dimensions) must be grown.[1]

-

Method 1: Slow Evaporation (Default Choice)

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

-

Cover the vial with a cap, perforated with a few small holes using a needle. This is a self-validating step; the rate of evaporation can be controlled by the number and size of the holes, allowing for optimization.

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.[8]

-

-

Method 2: Vapor Diffusion (For Higher Control)

-

Prepare a concentrated solution of the compound in a small, open vial (e.g., 0.5 mL).

-

Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).

-

Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, gradually inducing crystallization.[9] This method offers finer control over the rate of supersaturation.

-

-

Method 3: Solvent Layering (For Immiscible Systems)

-

Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top, creating a distinct interface.

-

Crystals will form at the interface as the solvents slowly diffuse into one another.[8]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following section describes a validated, end-to-end workflow for the determination of the crystal structure.

Experimental Workflow Diagram

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal (clear, well-defined faces, ~0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop or glass fiber using cryo-protectant oil.[2]

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer, such as a Bruker D8 VENTURE or D8 QUEST, equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.[10][11]

-

Low-Temperature Data Collection: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream. Causality: Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure. It also reduces potential radiation damage to the crystal.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time per frame is optimized to ensure good signal-to-noise for weakly diffracting spots.

-

Data Reduction: The raw diffraction images are processed using software like Bruker's APEX suite. This involves integrating the intensities of each reflection and applying corrections for factors like Lorentz polarization and absorption (e.g., using SADABS).

-

Structure Solution and Refinement:

-

The structure is solved using direct methods or dual-space algorithms (e.g., SHELXT), which determine the initial phases of the structure factors to generate an initial electron density map.

-

This initial model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process refines the atomic positions, anisotropic displacement parameters, and a scale factor until the model converges, minimizing the difference between observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Predicted Structural Analysis and Discussion

As the crystal structure of the title compound has not been published, we will use the known structure of the closely related N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (lacking the 5-methyl group) as a predictive model.[12][13]

Molecular Geometry

The molecule is expected to be non-planar. The key conformational feature will be the dihedral angle between the mean planes of the thiazole and the 2,4-dichlorophenyl rings. In the non-methylated analog, this angle is 54.18(8)°.[12] The introduction of the 5-methyl group adjacent to the phenyl ring is predicted to introduce steric hindrance, likely increasing this dihedral angle slightly to relieve strain.

Intermolecular Interactions and Crystal Packing

The solid-state architecture will be dictated by a network of non-covalent interactions.

-

N-H···N Hydrogen Bonding: The 2-amino group is an excellent hydrogen bond donor, while the thiazole nitrogen (N3) is an effective acceptor. It is highly probable that molecules will form centrosymmetric dimers via pairs of N-H···N hydrogen bonds, creating a robust R²₂(8) ring motif.[12][13] This is a common and stabilizing interaction in 2-aminothiazole derivatives.

-

π-π Stacking: The planar thiazole and dichlorophenyl rings are likely to engage in π-π stacking interactions. In the analog structure, the thiazole rings form columns along one of the crystal axes with a centroid-centroid separation of 3.858 Å, indicative of π-π interactions.[12] A similar arrangement is anticipated for the title compound.

-

Other Weak Interactions: C-H···Cl and C-H···S interactions are also expected to play a role in stabilizing the three-dimensional crystal packing, linking the primary hydrogen-bonded dimers into layers or more complex networks.[14][15]

Caption: Predicted key intermolecular interactions governing crystal packing.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic data for the title compound, based on the published data for N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.[12][13]

| Parameter | Predicted Value / Type | Rationale / Reference |

| Chemical Formula | C₁₀H₈Cl₂N₂S | Based on molecular structure |

| Molecular Weight | 259.16 g/mol | Calculated from formula |

| Crystal System | Monoclinic or Triclinic | Common for such organic molecules. The analog is Monoclinic.[12] |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate dimer formation. The analog is P2₁/c.[13] |

| a (Å) | 13 - 15 Å | Expected to be slightly larger than the analog (13.0270 Å) due to the methyl group. |

| b (Å) | 10 - 12 Å | Expected to be slightly larger than the analog (10.1183 Å). |

| c (Å) | 7 - 9 Å | Expected to be slightly larger than the analog (7.7159 Å). |

| β (°) | ~92° | Similar to the analog (91.974°). |

| Volume (ų) | > 1016 ų | The unit cell volume will increase to accommodate the additional methyl group per molecule. |

| Z | 4 | Number of molecules per unit cell, likely to be the same as the analog.[12] |

| Key Intermolecular Forces | N-H···N Hydrogen Bonds, π-π Stacking, C-H···Cl contacts | Based on the functional groups present and analysis of the structural analog.[12][13] |

| R-factor (R1) | < 0.05 | Target value for a well-refined small molecule structure. The analog achieved R1 = 0.029.[12] |

Conclusion and Implications for Drug Development

This technical guide establishes a validated, field-proven workflow for the synthesis, crystallization, and complete structural elucidation of this compound. By leveraging data from a close structural analog, we provide authoritative predictions on its molecular geometry and supramolecular assembly. The anticipated formation of robust N-H···N hydrogen-bonded dimers is a key structural feature that will likely influence the compound's physical properties, such as melting point and solubility.

For drug development professionals, the empirical determination of this crystal structure is a critical step. It provides the precise conformational and packing data necessary for computational modeling and structure-based drug design. Furthermore, understanding the solid-state structure is fundamental to identifying and characterizing potential polymorphs, which can have profound implications for the stability, bioavailability, and intellectual property of an active pharmaceutical ingredient (API). The protocols and predictive analyses herein provide the essential framework for achieving these goals.

References

-

University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. [Link]

-

UAB. (n.d.). Crystallization of small molecules. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. [Link]

-

Al-Hourani, B. J., et al. (2016). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Center for Biotechnology Information. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. [Link]

-

University of New Mexico. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

-

ResearchGate. (2018). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

-

IUCr. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one. [Link]

-

Babar, A., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). 1. [Link]

-

ResearchGate. (2025). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride. [Link]

-

IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. [Link]

-

IUCr Journals. (n.d.). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

-

ResearchGate. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)

-

Sci-Hub. (1997). Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide, and Related Compounds. [Link]

-

IUCr Journals. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 12. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sci-hub.box [sci-hub.box]

In Silico Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This versatile heterocyclic scaffold is a key component in clinically approved drugs such as the kinase inhibitor Dasatinib, highlighting its significance in modern drug discovery.[3][4] The compound of interest, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, belongs to this promising class. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][5][6] The dichlorophenyl substitution, in particular, is a common feature in kinase inhibitors, suggesting a potential mechanism of action for our subject compound.

This technical guide provides a comprehensive framework for the in silico modeling of this compound. As a Senior Application Scientist, my objective is to not only outline the requisite computational protocols but also to instill a deeper understanding of the strategic decisions that underpin a robust and predictive modeling workflow. We will navigate the logical progression from initial target identification to the nuanced analysis of molecular interactions and the prediction of pharmacokinetic properties. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Part 1: Target Identification and Rationale

The initial and most critical step in the in silico evaluation of a novel compound is the identification of its putative biological targets. Given that our compound belongs to a well-studied class of molecules, we can employ a combination of literature review and computational target prediction to formulate a rational hypothesis. The 2-aminothiazole core is a known hinge-binding motif for many protein kinases. Therefore, our investigation will focus on kinases implicated in oncogenesis, a therapeutic area where 2-aminothiazole derivatives have shown considerable promise.[3][4]

Based on the established activity of analogous compounds, we will prioritize the following kinases as potential targets for this compound:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[7][8][9]

-

c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is strongly associated with tumor growth, invasion, and metastasis.[10][11]

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12][13][14][15][16]

This targeted approach allows for a focused and resource-efficient in silico investigation, moving beyond a broad, non-specific screening to a hypothesis-driven analysis.

Part 2: The In Silico Modeling Workflow: A Phased Approach

Our computational analysis will proceed through a multi-step workflow, designed to provide a holistic understanding of the compound's potential as a therapeutic agent. Each phase builds upon the last, creating a comprehensive profile of the molecule's behavior from molecular interactions to its predicted physiological disposition.

Caption: A high-level overview of the in silico modeling workflow.

Ligand and Receptor Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (our compound) and the receptor (the target kinases) is a non-negotiable first step.

-

2D to 3D Conversion: The 2D structure of this compound will be converted to a 3D conformation using a suitable chemical drawing tool like ChemDraw or MarvinSketch.

-

Energy Minimization: The initial 3D structure will be subjected to energy minimization using a force field such as MMFF94 to obtain a low-energy, stable conformation.

-

File Format Conversion: The minimized structure will be saved in a format compatible with our chosen docking software (e.g., PDBQT for AutoDock Vina).

-

Structure Retrieval: High-resolution crystal structures of our target kinases (VEGFR-2, c-Met, and Aurora A) complexed with known inhibitors will be downloaded from the Protein Data Bank (PDB).

-

Structural Cleaning: Non-essential molecules, such as water and co-crystallized solvents, will be removed from the PDB file. The co-crystallized ligand will be retained for binding site definition and validation.

-

Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structure, and appropriate protonation states for titratable residues will be assigned based on a physiological pH of 7.4. Partial charges will be assigned using a standard force field like Gasteiger.

-

File Format Conversion: The prepared receptor structure will be converted to the appropriate format for the docking software.

Table 1: Selected Protein Data Bank (PDB) Entries for Target Kinases

| Target Kinase | PDB ID | Resolution (Å) | Co-crystallized Ligand |

| VEGFR-2 | 3WZE | 1.95 | Sorafenib |

| c-Met | 4GG5 | 2.42 | Novel Quinoxaline Inhibitor |

| Aurora A | 2X81 | 2.25 | Pyrimidine Inhibitor |

Molecular Docking: Unveiling Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This allows us to visualize potential binding modes and estimate the binding affinity.

Caption: The sequential workflow for a typical molecular docking experiment.

-

Grid Box Definition: A grid box will be defined around the active site of each kinase, encompassing the region occupied by the co-crystallized ligand. This ensures that the docking search is focused on the relevant binding pocket.

-

Docking Execution: The prepared ligand will be docked into the defined grid box of each receptor using AutoDock Vina. The software will perform a conformational search, generating multiple binding poses and scoring them based on a semi-empirical free energy force field.

-

Pose Analysis: The resulting docking poses will be visualized and analyzed. The top-scoring poses will be examined for key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

-

Binding Affinity Estimation: The docking scores, reported in kcal/mol, will be used as an estimate of the binding affinity. Lower scores indicate a more favorable binding interaction.

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic representation of the binding event and can reveal important information about the stability of the complex and the role of solvent.

-

System Preparation: The top-ranked docked complex from the molecular docking study will be used as the starting point. The complex will be placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

-

Energy Minimization: The solvated system will be energy minimized to remove any steric clashes.

-

Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the solvent molecules to relax around the protein-ligand complex.

-

Production Run: A production MD simulation of sufficient length (e.g., 100 ns) will be performed. The trajectory of the simulation will be saved at regular intervals for analysis.

-

Trajectory Analysis: The simulation trajectory will be analyzed to assess the stability of the protein-ligand complex. Key metrics to be evaluated include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

-

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling is a statistical approach used to establish a relationship between the chemical structure of a series of compounds and their biological activity. While we are focusing on a single compound, understanding the principles of QSAR is crucial for guiding future lead optimization efforts.

-

Dataset Collection: A dataset of structurally related 2-aminothiazole derivatives with known biological activity (e.g., IC50 values) against a specific target would be compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound in the dataset.

-

Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) would be built to correlate the molecular descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

-

Prediction for New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds, such as our lead molecule.

ADMET Prediction: Assessing Drug-Likeness and Safety

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. In silico ADMET prediction provides a rapid and cost-effective way to evaluate the "drug-likeness" of a compound.

The SMILES string of this compound will be submitted to the SwissADME web server to predict a range of ADMET-related properties.[3][17][18][19][20][21]

Table 2: Key ADMET Properties to be Evaluated

| Property Category | Specific Parameters | Rationale |

| Physicochemical Properties | Molecular Weight, LogP, Polar Surface Area (PSA) | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| Pharmacokinetics | GI Absorption, Blood-Brain Barrier (BBB) Permeation | Prediction of absorption and distribution in the body. |

| Drug-Likeness | Lipinski, Ghose, Veber, Egan, Muegge rules | Assessment of the compound's suitability as a drug candidate. |

| Medicinal Chemistry | PAINS (Pan Assay Interference Compounds) alerts | Identification of potential promiscuous binders or assay artifacts. |

Part 3: Data Synthesis and Candidate Prioritization

The culmination of this multi-faceted in silico analysis is the synthesis of all generated data to form a comprehensive profile of this compound. The results from molecular docking, molecular dynamics, and ADMET prediction will be integrated to assess the compound's potential as a viable drug candidate.

A successful candidate will exhibit:

-

Strong and specific binding to the active site of the target kinase(s), as indicated by favorable docking scores and stable interactions in MD simulations.

-

A favorable ADMET profile , with good predicted oral bioavailability and a low risk of toxicity or off-target effects.

-

A chemical scaffold amenable to further optimization , as suggested by the QSAR analysis.

This integrated approach provides a robust, evidence-based rationale for advancing a compound to the next stage of the drug discovery pipeline, thereby saving valuable time and resources.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and efficient strategy for the preclinical evaluation of this compound. By systematically investigating its potential targets, binding interactions, and pharmacokinetic properties, we can build a comprehensive understanding of its therapeutic potential. This computational approach is not a replacement for experimental validation but rather a critical tool for hypothesis generation, candidate prioritization, and the rational design of next-generation therapeutics. As we continue to refine our computational models and expand our understanding of complex biological systems, the role of in silico science in drug discovery will undoubtedly continue to grow in prominence and impact.

References

- Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed.

- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

- 4GG5: Crystal structure of CMET in complex with novel inhibitor. RCSB PDB.

- PDBsum. Wikipedia.

- GROMACS Tutorials.

- ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Protein-Ligand Complex. MD Tutorials.

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

- Discovery and Development of Aurora Kinase Inhibitors as Anticancer Agents.

- Structural basis for selective small molecule kinase inhibition of activ

- Crystal structure of a potent VEGFR-2 kinase inhibitor together with...

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.

- Beginner's Guide for Docking using Autodock Vina.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.

- PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research | Oxford Academic.

- Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. PubMed.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- PDBsum1: A standalone program for gener

- Structural Analysis of Inhibitor Binding to VEGFR-2: A Technical Guide. Benchchem.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.

- 3D-QSARpy: Combining variable selection strategies and machine learning techniques to build QSAR models. SciELO.

- Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A.

- Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube.

- Autodock Vina Tutorial - Molecular Docking. YouTube.

- Insilico Admet Predictions of Dihydropyrimidinones using Swiss Adme, Pkcsm, Lazar and Protox.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science.

- Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central.

- Machine Learning 101: How to train your first QSAR model. Optibrium.

- Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex....

- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinform

- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st

- Machine Learning for In Silico ADMET Prediction.

- In Silico Prediction of ADMET Properties for Indan Deriv

- Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Taylor & Francis Online.

- QSAR Classification Modeling Using Machine Learning with a Consensus-Based Approach for Multivariate Chemical Hazard End Points. ACS Omega.

- Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.

- How to Perform Molecular Docking with AutoDock Vina. YouTube.

- Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. PubMed.

- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li.

- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central.

- c-Met inhibitor. Wikipedia.

- Development and Strategies of VEGFR-2/KDR Inhibitors. PubMed.

- 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo_Lab.

- In silico ADMET Analysis by SwissADME (B.T.S. 8) English. YouTube.

- Learn QSAR Basics: Feature Selection, Regression & Classification | Similarity, Clustering and Drug Discovery. Codefinity.

- Datasets Construction and Development of QSAR Models for Predicting Micronucleus In Vitro and In Vivo Assay Outcomes. NIH.

- Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties.

Sources

- 1. PDBsum1 - Database Commons [ngdc.cncb.ac.cn]

- 2. academic.oup.com [academic.oup.com]

- 3. Redirecting... [parssilico.com]

- 4. Protein-Ligand Complex [mdtutorials.com]

- 5. PDBsum1 home page [ebi.ac.uk]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rfppl.co.in [rfppl.co.in]

- 18. japsonline.com [japsonline.com]

- 19. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

Unveiling the Therapeutic Landscape of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide to Target Identification and Validation

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth, strategic framework for the identification and validation of potential therapeutic targets for a specific 2-aminothiazole derivative, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. We will navigate a multi-pronged approach, commencing with computational prediction to generate initial hypotheses, followed by robust experimental methodologies for target discovery and conclusive validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice, thereby ensuring a self-validating and comprehensive investigative workflow.

Introduction: The Promise of a Privileged Scaffold

The 2-aminothiazole motif is a recurring feature in numerous FDA-approved drugs and clinical candidates, demonstrating a remarkable versatility in engaging diverse biological targets.[3] Derivatives of this scaffold have been reported to exhibit a spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][4] Notably, the 2-aminothiazole core is a key component of several successful kinase inhibitors, such as Dasatinib, a potent inhibitor of Abl, Src, and c-Kit kinases.[3][5]

The subject of this guide, this compound, possesses structural features—a dichlorinated phenyl ring and a methyl-substituted thiazole—that suggest a high potential for specific and potent interactions with protein targets. However, its precise molecular targets remain to be elucidated. This guide outlines a systematic and rigorous pathway to uncover these targets and validate their therapeutic potential.

Phase I: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, a computational approach can provide valuable insights into the likely target classes for this compound. This in silico phase is crucial for hypothesis generation and for prioritizing subsequent experimental efforts.

Rationale for In Silico Screening

Computational methods such as molecular docking and pharmacophore modeling allow for the rapid screening of large databases of protein structures.[6][7] By modeling the interaction of our compound of interest with these structures, we can predict binding affinities and identify potential protein targets. Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, our primary focus will be on the human kinome.[8]

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a panel of protein kinases.

Methodology:

-

Ligand Preparation:

-

Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) in a molecular modeling software package (e.g., Schrödinger Maestro, MOE).[6]

-

-

Protein Preparation:

-

Select a panel of representative human kinase crystal structures from the Protein Data Bank (PDB). The panel should cover different kinase families.

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. The protein structure should be energy minimized.

-

-

Docking Simulation:

-

Define the binding site (grid box) around the ATP-binding pocket of each kinase.[6]

-

Perform molecular docking using a validated docking program (e.g., AutoDock, Glide). The program will generate multiple binding poses of the ligand within the active site.

-

-

Analysis and Prioritization:

-

Analyze the docking poses and scores (e.g., binding energy in kcal/mol). Poses with lower binding energies are considered more favorable.[6]

-

Prioritize kinases that exhibit favorable binding energies and plausible binding interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions).

-

Expected Outcomes and Data Presentation

The results of the molecular docking study should be summarized in a table, ranking the potential kinase targets based on their predicted binding affinities.

| Kinase Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A (e.g., 1OIT) | -9.5 | Met318, Thr315, Glu286 |

| Kinase B (e.g., 2SRC) | -9.1 | Thr338, Met341, Asp404 |

| Kinase C (e.g., 3Q6B) | -8.8 | Val295, Ala293, Leu343 |

Phase II: Experimental Target Identification - From Prediction to Physical Interaction

While in silico methods provide valuable starting points, experimental validation is paramount. Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule in a complex biological system.[1][9]

Rationale for Chemical Proteomics

Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (AC-MS), allows for the isolation and identification of proteins that physically interact with our compound of interest from a cell lysate.[10][11] This method provides direct evidence of target engagement in a near-physiological context.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

Sources

- 1. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scilit.com [scilit.com]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Analogs

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have demonstrated a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The 2-aminothiazole moiety, in particular, serves as a versatile and highly effective template for interacting with a range of biological targets, most notably protein kinases.[6][7][8]

This guide focuses on a specific, highly functionalized core: 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine . We will dissect the structure-activity relationship (SAR) of its analogs, providing a detailed analysis of how discrete chemical modifications to this scaffold influence biological outcomes. The inclusion of a 2,4-dichlorophenyl group is a deliberate design choice, as halogenated phenyl rings are frequently employed to enhance potency and modulate physicochemical properties.[6][9] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of this promising class of compounds.

Synthetic Strategy: Building the Thiazole Analog Library

The cornerstone for synthesizing the 4-aryl-1,3-thiazol-2-amine core is the renowned Hantzsch Thiazole Synthesis .[6] This robust and versatile condensation reaction provides a direct and efficient route to the core scaffold and allows for significant structural diversity.

Core Synthesis via Hantzsch Reaction

The synthesis of the parent scaffold, this compound, proceeds by the condensation of an α-haloketone with a thioamide source, typically thiourea. The rationale for this choice is its high efficiency and the ready availability of the starting materials.

Experimental Protocol: Synthesis of the Core Scaffold

-

Preparation of α-Bromoketone:

-

To a solution of 1-(2,4-dichlorophenyl)propan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0-1.1 eq) dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work up the reaction by washing with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,4-dichlorophenyl)propan-1-one. Use this intermediate directly in the next step.

-

-

Hantzsch Condensation:

-

Dissolve the crude α-bromoketone (1.0 eq) and thiourea (1.1 eq) in a polar protic solvent like absolute ethanol.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base of the 2-aminothiazole.

-

Collect the solid product by filtration, wash with cold ethanol and water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Generating Structural Diversity

The true power of this scaffold lies in its potential for diversification at three key positions: the C2-amino group, the C4-phenyl ring, and the C5-position.

-

C2-Amino Group Modification: The primary amine is a versatile chemical handle. It can be readily acylated with various acid chlorides or activated carboxylic acids, reacted with aldehydes to form Schiff bases, or used in coupling reactions to introduce other heterocyclic systems.[8][10]

-

C4-Phenyl Ring Variation: By starting the Hantzsch synthesis with different substituted α-bromoacetophenones, a wide array of analogs with diverse electronic and steric properties on the phenyl ring can be generated.

-

C5-Position Modification: The substituent at C5 is determined by the choice of the starting ketone. Using α-haloketones other than a brominated propanone allows for the introduction of different alkyl or aryl groups.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is exquisitely sensitive to substitutions at three primary regions: the C4-phenyl ring, the C5-position, and, most critically, the C2-amino group.

The 4-(2,4-Dichlorophenyl) Moiety: The Anchor

The phenyl ring at the C4 position serves as a critical anchoring group, often fitting into a hydrophobic pocket of the target protein. The substitution pattern on this ring is paramount for activity.

-

Role of Dichloro Substitution: The presence of two chlorine atoms significantly impacts the molecule's electronic character and lipophilicity. The electron-withdrawing nature of chlorine atoms can influence the pKa of the thiazole ring nitrogens and the C2-amino group. The 2,4-substitution pattern locks the phenyl ring into a specific conformational space relative to the thiazole core, which can be crucial for optimal binding. Studies on related analogs consistently show that electron-withdrawing groups on the phenyl ring can enhance biological activity.[9] The chloro groups are likely involved in specific hydrophobic or halogen-bonding interactions within the target's active site.[11]

The 5-Methyl Group: The Fine-Tuner

While modifications at C2 and C4 often produce dramatic changes in activity, the C5-substituent acts as a fine-tuner.

-

Steric and Hydrophobic Influence: A methyl group at C5 provides a small, hydrophobic locus that can exploit corresponding pockets in a binding site. Its relatively small size avoids the steric hindrance that larger groups might introduce. Replacing the methyl group with hydrogen or larger alkyl chains would be a key strategy to probe the size and nature of this pocket. In some kinase inhibitors, for example, this position is used to install larger groups that confer selectivity.

The 2-Amino Group: The Gateway to Potency

The C2-amino group is the most synthetically tractable and biologically sensitive position on the scaffold. It acts as a key hydrogen bond donor and is the primary point for introducing substituents that can reach into adjacent binding regions, thereby dictating potency and selectivity.

-

Primary Amine: The unsubstituted amine is a potent hydrogen bond donor and can be critical for anchoring the molecule. In many cases, the parent amine itself shows significant biological activity.[10]

-

Amide Derivatives: Acylation of the 2-amino group to form amides is a classic strategy in kinase inhibitor design. This modification introduces a hydrogen bond acceptor (the carbonyl oxygen) and allows for the attachment of various aryl or heteroaryl groups. The nature of this attached group is a major determinant of target specificity. For example, the discovery of the potent pan-Src kinase inhibitor Dasatinib involved linking a complex pyrimidine moiety to the 2-amino position of a thiazole-5-carboxamide core.[8]

-

Schiff Bases and Heterocyclic Hybrids: Reacting the amine with aldehydes to form Schiff bases or coupling it to other heterocyclic rings are powerful methods for modulating antimicrobial activity.[10][12] These modifications drastically alter the shape, size, and electronic profile of the molecule, allowing it to interact with different targets or the same target in a different binding mode. Hybrid molecules that combine the thiazole scaffold with other pharmacologically active heterocycles like pyrazolines or triazines often show synergistic or enhanced activity.[2][13]

| Modification at C2-Amino Group | Structural Change | General Impact on Activity | Rationale / Key Interactions |

| Primary Amine (-NH₂) | Unsubstituted | Baseline activity, often antimicrobial.[10] | Key H-bond donor. |

| Amide (-NH-C(=O)-R) | Addition of carbonyl and R-group. | Often potent kinase inhibition.[8] | Introduces H-bond acceptor; R-group explores new binding pockets. |

| Schiff Base (-N=CH-R) | Planar imine linkage. | Potent and broad-spectrum antimicrobial activity.[12] | Extends conjugation; R-group can be tailored for specific targets. |

| Heterocyclic Linkage | Attachment of another ring system. | Can lead to highly potent and selective inhibitors.[8][13] | Hybrid pharmacophore approach; enhances binding affinity and PK properties. |

Biological Activities & Mechanistic Considerations

Analogs based on the this compound scaffold have shown significant promise primarily in two therapeutic areas: as antimicrobial agents and as protein kinase inhibitors.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents, effective against a range of pathogens.[3][10][14] The activity is highly dependent on the substitution pattern.

-

Mechanism of Action: While not definitively established for all analogs, a prominent proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12] Molecular docking studies have shown that the thiazole moiety can bind to the ATP-binding site of the GyrB subunit.

-

Spectrum of Activity: Derivatives often show broad-spectrum activity. For instance, Schiff base derivatives have demonstrated potent inhibition of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like norfloxacin.[12] Antifungal activity against species like C. albicans is also frequently observed.[10][12]

| Analog Type (Modification at C2-NH₂) | Test Organism | Representative MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

| Schiff Base (e.g., R=4-chlorophenyl) | S. aureus | 16-32 | Norfloxacin (~16) |

| Schiff Base (e.g., R=4-chlorophenyl) | E. coli | 16-32 | Norfloxacin (~16) |

| Parent Amine | S. aureus | 32-64 | Ampicillin (~25) |

| Parent Amine | C. albicans | ~64 | Miconazole (~32) |

Protein Kinase Inhibition

The 2-aminothiazole scaffold is a validated "hinge-binder" in many protein kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region.[7][8] This makes it an excellent starting point for developing targeted therapies for cancer and inflammatory diseases.

-

Targeted Pathways: Protein kinases are central players in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Thiazole-based inhibitors can target various kinases, including serine/threonine kinases and tyrosine kinases like Src family kinases, Abl, and EGFR.[7][8]

-

SAR for Kinase Inhibition: Potency is typically achieved by modifying the C2-amino group with a larger fragment that can occupy the ATP-binding site and make additional interactions. The 4-(2,4-dichlorophenyl) group would likely occupy the hydrophobic region adjacent to the hinge, while the C2-substituent extends towards the solvent-exposed region, a common binding mode for Type I kinase inhibitors.

Conclusion and Future Perspectives